Fenthion oxon sulfoxide (CAS 6552-13-2) is a highly polar, oxidative metabolite of the organophosphate insecticide fenthion, characterized by both a phosphorothioate-to-phosphate (oxon) conversion and a thioether-to-sulfoxide oxidation [1]. In procurement, it is primarily sourced as an analytical reference standard for food safety, environmental monitoring, and toxicological assays. Regulatory frameworks mandate the quantification of total fenthion residues, which explicitly includes its oxygen analogues and sulfoxides [2].
Using the parent fenthion or non-oxidized metabolites as analytical or toxicological proxies fails due to extreme differences in polarity, thermal stability, and biological activity [1]. Fenthion oxon sulfoxide is significantly more polar than fenthion, leading to drastically different extraction recoveries and chromatographic retention times in standard QuEChERS workflows[2]. Furthermore, it undergoes specific deoxidation artifacts in standard GC-MS ion sources, necessitating LC-MS/MS or matrix-modified GC-MS workflows that cannot be calibrated using the parent compound [3]. Biologically, the oxon sulfoxide is the active acetylcholinesterase (AChE) inhibitor, whereas the parent fenthion and fenthion sulfoxide exhibit negligible direct AChE inhibition [1].
In standard QuEChERS extraction of agricultural matrices, fenthion oxon sulfoxide exhibits a recovery of approximately 70%, reflecting its high polarity, whereas the apolar parent fenthion achieves 101% recovery [1]. This 31% discrepancy demonstrates that fenthion cannot serve as an extraction surrogate for its oxon sulfoxide metabolite.
| Evidence Dimension | Extraction recovery in orange matrix |
| Target Compound Data | ~70% recovery |
| Comparator Or Baseline | 101% recovery (Fenthion) |
| Quantified Difference | 31% lower recovery due to higher polarity |
| Conditions | QuEChERS extraction, LC-MS/MS analysis |
Procuring the exact oxon sulfoxide standard is mandatory to correct for significant extraction losses of polar metabolites in food safety testing.
Fenthion oxon sulfoxide is the biologically active toxicophore. Studies on human recombinant AChE (hrAChE) demonstrate that the (R)-(+)-fenoxon sulfoxide enantiomer has an IC50 of 6.9 μM, whereas fenthion sulfoxide shows no anti-AChE properties, and the racemic oxon sulfoxide is 4- to 13-fold more potent than the parent fenthion [1].
| Evidence Dimension | hrAChE inhibition (IC50) |
| Target Compound Data | 6.9 μM (R-enantiomer) |
| Comparator Or Baseline | No anti-AChE activity (Fenthion sulfoxide); 4-13x weaker (Fenthion) |
| Quantified Difference | >4-fold higher potency than parent; absolute activity vs inactive sulfoxide |
| Conditions | in vitro hrAChE and eeAChE assay |
Toxicological assays evaluating organophosphate poisoning mechanisms must use the oxon sulfoxide, as the parent compounds are merely prodrugs with weak direct enzyme inhibition.
During Gas Chromatography-Mass Spectrometry (GC-MS), fenthion oxon sulfoxide undergoes a dominant deoxidation reaction in the ion source at low concentrations, causing the base peak to shift by 1 m/z (reverting to the sulfide/oxon mass spectrum) without a retention time shift[1]. The parent fenthion does not exhibit this sulfoxide-specific deoxidation, meaning the exact oxon sulfoxide standard is required to identify this analytical artifact.
| Evidence Dimension | Mass spectrum base peak stability in GC-MS |
| Target Compound Data | Base peak shifts by -1 m/z due to deoxidation |
| Comparator Or Baseline | Stable base peak (Fenthion) |
| Quantified Difference | 1 m/z shift exclusively for sulfoxide-containing metabolites |
| Conditions | GC-MS ion source at low concentrations |
Analytical chemists must procure this specific standard to identify and troubleshoot concentration-dependent mass spectral shifts that would otherwise lead to false negatives.
Used as a critical calibration standard for quantifying 'total fenthion residues' in agricultural commodities, correcting for the significant matrix suppression and lower extraction recoveries inherent to this highly polar metabolite [1].
Serves as the active inhibitor in in vitro toxicological models studying organophosphate poisoning, bypassing the need for in vivo cytochrome P450-mediated metabolic activation of fenthion [2].
Utilized to develop and validate soft-ionization techniques (like LC-QqQ-MS or LC-QTOF-MS) or modified GC-MS methods (e.g., using PEG300 protectants) that prevent the thermal and ion-source deoxidation artifacts characteristic of organophosphate sulfoxides [3].
Acute Toxic